Bienvenue dans la boutique en ligne BenchChem!

Dibromomaleimide

Antibody-Drug Conjugates Radiopharmaceuticals Site-Specific Conjugation

Dibromomaleimide (DBM) is the premier next-generation maleimide for stoichiometric thiol-selective bioconjugation. Its dual electrophilic bromine centers enable sequential, two-point disulfide rebridging that preserves native protein architecture—yielding hydrolytically stable dithiomaleamic acid conjugates. This directly overcomes the linker-payload loss and heterogeneity plaguing conventional maleimide-based ADCs. Procure DBM for homogeneous DAR-controlled ADCs, chemically bridged bispecific antibodies, single-step PEGylation of disulfide-containing peptides, and precision RAFT polymer-bioconjugates.

Molecular Formula C4HBr2NO2
Molecular Weight 254.86 g/mol
CAS No. 1122-10-7
Cat. No. B072464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibromomaleimide
CAS1122-10-7
Synonyms2,3-dibromomaleimide
Molecular FormulaC4HBr2NO2
Molecular Weight254.86 g/mol
Structural Identifiers
SMILESC1(=C(C(=O)NC1=O)Br)Br
InChIInChI=1S/C4HBr2NO2/c5-1-2(6)4(9)7-3(1)8/h(H,7,8,9)
InChIKeyBIKSKRPHKQWJCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dibromomaleimide (CAS 1122-10-7) Technical Overview: A Bifunctional Electrophile for Precision Bioconjugation and ADC Linker Chemistry


Dibromomaleimide (DBM; 2,3-dibromomaleimide, CAS 1122-10-7) is a halogenated maleimide derivative featuring a cyclic imide core with two electrophilic bromine substituents at the 2- and 3-positions [1]. It belongs to the class of next-generation maleimides (NGMs) specifically developed for thiol-selective bioconjugation and disulfide rebridging applications [2]. Unlike conventional maleimides, DBM possesses a calculated dipole moment of 0.30 Debye and a molecular weight of 254.86 g/mol . The compound is a marine-derived natural product found in Axinella brevistyla and is commercially available as an off-white to beige solid with a melting point of 228-231 °C [3]. Its primary scientific and industrial value lies in its capacity for sequential, site-specific substitution of both bromine atoms with thiol-containing biomolecules, enabling controlled, stoichiometric, and highly stable conjugation architectures [2].

Why Generic Maleimides or Mono-Bromo Analogs Cannot Replace Dibromomaleimide in Critical Bioconjugation Workflows


Conventional maleimides (e.g., N-ethylmaleimide) and monobromomaleimide analogs are fundamentally limited by single-point conjugation chemistry, leading to heterogeneous product mixtures, suboptimal stability due to reversible thiosuccinimide linkages, and an inability to preserve native disulfide-constrained protein architecture [1]. Standard maleimides react with cysteine thiols to form thiosuccinimides that are susceptible to hydrolysis and retro-Michael addition in physiological environments, resulting in linker-payload loss and compromised therapeutic integrity [2]. In contrast, dibromomaleimide's dual electrophilic centers enable a sequential, stoichiometric insertion into reduced disulfide bonds, simultaneously rebridging the original covalent constraint and yielding hydrolytically stable dithiomaleamic acid conjugates [3]. This class-level mechanistic advantage translates directly to quantifiable differences in conjugation efficiency, product homogeneity, and long-term serum stability, as detailed in the quantitative evidence below [4].

Dibromomaleimide (DBM) Quantitative Performance Benchmarks vs. Maleimide and Monobromomaleimide: A Procurement Evidence Guide


Conjugation Efficiency: DBM Achieves >99% Radiochemical Yield vs. Unquantified Heterogeneous Output of Conventional Methods

In a direct comparative study, dibromomaleimide (DBM)-functionalized chelators enabled near-quantitative radiochemical yields (>99%) for the site-specific labeling of trastuzumab with [64Cu]Cu2+ and [89Zr]Zr4+ [1]. This performance is contrasted with conventional lysine- or stochastic cysteine-conjugation methods, which produce heterogeneous mixtures requiring extensive purification and exhibit variable, often lower, labeling efficiencies [2]. The DBM-mediated rebridging of native interchain disulfides ensures a defined, homogeneous product with no loss of antibody binding affinity [1].

Antibody-Drug Conjugates Radiopharmaceuticals Site-Specific Conjugation

Disulfide Rebridging Kinetics: DBM Mediates Complete Conjugation in <15 Minutes vs. Hours for Multi-Step Alternatives

Direct evidence demonstrates that dibromomaleimide and its polymeric derivatives achieve stoichiometric insertion into peptidic disulfide bonds in <15 minutes in buffered aqueous solution at pH 6.2 [1]. This contrasts sharply with multi-step rebridging strategies involving reduction, purification, and separate cross-linking steps, which can extend over several hours [2]. The single-step DBM method proceeds with 1.1 equivalents of TCEP and 1.1 equivalents of DBM, yielding a single, discrete conjugate requiring no workup, as confirmed by HPLC and MALDI-ToF [1].

Peptide Conjugation PEGylation Disulfide Bridging

Bioconjugate Stability: DBM-Derived Dithiomaleamic Acid Conjugates Remain Intact in Serum vs. Reversible Thiosuccinimide Linkages of Standard Maleimides

In vivo PET imaging and serum stability studies of DBM-rebridged trastuzumab conjugates (sar-dtm-trastuzumab and dfo-dtm-trastuzumab) demonstrated high stability in biological milieu over 7 days [1]. This is a class-level inference over standard maleimide conjugates, where the resultant thiosuccinimide linkage is known to undergo retro-Michael addition and maleimide exchange with serum albumin, leading to linker-payload deconjugation [2]. DBM's post-conjugation hydrolysis to dithiomaleamic acid 'locks' the conjugate, preventing thiol exchange [3]. Optimized DBM hydrolysis protocols achieve complete 'locking' in just over 1 hour [4].

Antibody-Drug Conjugate Stability Linker Technology Serum Stability

Comparative Reactivity with Engineered Cysteine: DBM Demonstrates Superior Conjugation Efficiency vs. Maleimide and Monobromomaleimide in Sterically Hindered Pockets

A direct head-to-head comparison of maleimide, monobromomaleimide, and dibromomaleimide derivatives for conjugating a fluorophore to the deeply buried K99C cysteine of the h38C2 antibody fragment revealed highly disparate efficiencies [1]. Only dibromomaleimide emerged as a suitable electrophile for precise, fast, efficient, and stable assembly of ADCs with this sterically hindered module [1]. Mass spectrometry confirmed the formation of a defined thio-monobromomaleimide linkage [1]. While the original study provides qualitative comparative data, it establishes DBM's unique ability to react with low-accessibility cysteine residues, a property not quantifiable with standard maleimides under identical conditions.

Engineered Cysteine ADC Assembly Site-Specific Bioconjugation

Stoichiometric Versatility: DBM Enables 2-3 Points of Sequential Attachment vs. Single Conjugation Site of Standard Maleimides

Unlike typical maleimides, which react with one thiol to form a single thioether bond, DBM allows for two points of attachment since each bromine can be substituted with a thiol [1]. After initial modification of a protein with a bromo- or dibromomaleimide, it is possible to add an equivalent of a second thiol to give further bioconjugation, demonstrating that bromomaleimides offer opportunities for up to three points of attachment (two from bromine substitution, plus potential modification at the imide nitrogen) [2]. This stoichiometric advantage enables the construction of complex, multifunctional bioconjugates (e.g., dual-drug ADCs, PEGylated proteins) that are unattainable with standard maleimides.

Multifunctional Linkers Polymer Chemistry Site-Specific Modification

High-Impact Application Scenarios for Dibromomaleimide (DBM) in Biopharmaceutical and Materials Science R&D


Site-Specific Antibody-Drug Conjugate (ADC) Manufacturing with DAR Control

Procure DBM for the generation of homogeneous, site-specifically conjugated ADCs. The >99% radiochemical yield and defined dithiomaleamic acid linkage achieved by DBM-based rebridging of interchain disulfides directly address the heterogeneity and stability issues of first-generation ADCs [1]. The stoichiometric, two-point attachment mechanism ensures a precise drug-to-antibody ratio (DAR) of 4 or 2, minimizing the production of inactive or toxic byproducts [2]. The resulting hydrolytically stable maleamic acid conjugate prevents in vivo payload loss, a known failure mode of traditional maleimide linkers [3].

Construction of Stable Bispecific Antibodies and Antibody-Fragment Conjugates

Utilize DBM or bis-DBM cross-linkers for the chemical generation of homogeneous bispecific antibody constructs. The rapid (<15 min), one-pot disulfide rebridging of antibody fragments (e.g., scFv, Fab) with bis-dibromomaleimide reagents yields bispecifics in good yield while maintaining antigen binding activity [4]. This chemical approach overcomes the expression yield and folding challenges associated with recombinant bispecific formats, offering a versatile and scalable alternative for research and preclinical development [4].

Rapid PEGylation and Half-Life Extension of Therapeutic Peptides and Proteins

Employ DBM for the site-specific PEGylation of disulfide-containing peptide therapeutics, such as salmon calcitonin. The method enables stoichiometric, single-step conjugation in under 15 minutes at pH 6.2, yielding a single PEGylated product with preserved tertiary structure and no purification requirement [5]. This workflow significantly accelerates the development of long-acting peptide formulations compared to traditional, multi-step PEGylation protocols that often yield heterogeneous mixtures [5].

Synthesis of DBM-End-Functionalized Polymers via RAFT for Advanced Materials

Source DBM-functionalized chain transfer agents (CTAs) for the synthesis of well-defined, DBM-terminated polymers via RAFT polymerization [6]. The resulting polymers can be directly conjugated to thiol-containing biomolecules or surfaces without the need for post-polymerization deprotection or activation steps. This 'reactive-at-one-end' polymer platform is highly enabling for the construction of precision polymer-bioconjugates, responsive hydrogels, and nanostructured materials [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dibromomaleimide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.